

Application Notes & Protocols: Cyclocarbons in Molecular Electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclo[18]carbon*

Cat. No.: *B1256028*

[Get Quote](#)

Abstract: Following the landmark synthesis and characterization of cyclo[18]carbon (C18), the field of molecular electronics has gained a novel, fascinating building block.^{[2][3][4]}

Cyclocarbons, as monatomic rings of sp-hybridized carbon atoms, possess a unique, fully conjugated π -system, making them exceptional candidates for next-generation electronic components.^[5] Their distinct electronic properties, which are intrinsically linked to their size and structure, open up possibilities for creating molecular-scale wires, switches, and spintronic devices.^{[5][6]} These application notes summarize the current understanding of cyclocarbons' potential in molecular electronics, providing an overview of their properties, theoretical performance data, and the experimental and computational protocols used to investigate them.

Potential Applications

Cyclocarbons, particularly C18, have been investigated primarily through theoretical models, revealing a range of potential applications stemming from their unique electronic structures.

- **Molecular Wires and Conductors:** The delocalized π -orbitals in cyclocarbons make them natural candidates for molecular wires.^[5] Their conductance, however, is highly dependent on the electrode material and the contact geometry.
- **Semiconductors:** The synthesized polyynic structure of C18, which features alternating single and triple bonds, suggests it behaves as a semiconductor.^[7] This property is fundamental for creating molecular transistors and diodes.

- Molecular Switches and Logic Gates: Theoretical studies predict that cyclocarbon-based molecular junctions can exhibit a variety of current-voltage (I-V) characteristics, including Ohmic conduction, quasi-Schottky features, and current-limiting functions.[2][3] Furthermore, phenomena like negative differential resistance (NDR) have been predicted, which is a key characteristic for building molecular switches and memory elements.[6][8]
- Spintronic Devices: When placed between magnetic electrodes like zigzag-edged graphene nanoribbons (ZGNRs), cyclocarbon junctions are predicted to exhibit significant spin-filtering effects and magnetoresistance (MR).[6][9] This opens the door for their use in molecular spintronics, which utilizes the spin of electrons in addition to their charge.
- Electron Acceptors: Cyclo[1]carbon has been shown to have strong electron-accepting properties, comparable to fullerene C60.[10] This makes it a promising candidate for use in organic photovoltaics and other charge-transfer applications.
- Tunable THz Emitters: Theoretical models suggest that the electronic transitions in polyynic cyclocarbon rings could be tuned by an external electric field, potentially leading to the development of a new class of terahertz (THz) emitters.[11]

Data Presentation: Theoretical Performance of Cyclocarbon Devices

The following tables summarize quantitative data from computational studies, primarily using Density Functional Theory (DFT) combined with the Nonequilibrium Green's Function (NEGF) method.

Table 1: Predicted Transport Behaviors of Cyclo[1]carbon (C18) Molecular Devices

Electrode Material	C18 Structure	Predicted Transport Behavior	Reference
1D Carbon Chain	Polyynic & Cumulenic	Ohmic characteristic	[2][3]
2D Graphene	Polyynic & Cumulenic	Quasi-Schottky feature	[2][3]
3D Silver (Ag)	Polyynic & Cumulenic	Current-limiting function	[2][3]
Gold (Au)	Aromatic (C14, C18)	High transmission at Fermi level	[12][13]

| Gold (Au) | Anti-Aromatic (C16, C20) | Low transmission at Fermi level, spin-polarized | [12][13] |

Table 2: Predicted Spintronic and Rectification Properties of C18-Based Devices

Device Configuration	Property	Predicted Value	Reference
AA-stacked C18 between ZGNRs (Vertical)	Magnetoresistance (MR)	Up to 12,480%	[6][9]
AA-stacked C18 between ZGNRs (Parallel)	Magnetoresistance (MR)	284%	[6]

| Vanadium (V) atom inserted in C18-ZGNR junction | Rectification Ratio (RR) | Up to 2926 | [6][9] |

Table 3: Calculated Electronic Properties of Cyclo[1]carbon

Property	Value	Method	Reference
HOMO-LUMO Gap	5.27 eV	DFT	[6]
Adsorption Energy on NaCl surface	37 meV/C	DFT	[14]
C-C Bond Lengths (Polyynic)	~1.195 Å and ~1.343 Å	DFT	[3]

| C-C Bond Lengths (Cumulenic) | ~1.284 Å | DFT |[\[3\]](#) |

Experimental and Computational Protocols

Protocol 1: On-Surface Synthesis and Characterization of Cyclo[1]carbon

This protocol outlines the key steps for the synthesis of C18 on an inert surface, as demonstrated in seminal studies.[\[4\]](#)[\[15\]](#)

1. Precursor Synthesis:

- Synthesize a stable precursor molecule, such as cyclocarbon oxide C24O6 or the brominated precursor C18Br6.[\[4\]](#)[\[15\]](#)

2. Substrate Preparation:

- Prepare a Cu(111) single crystal surface.
- Grow bilayer islands of sodium chloride (NaCl) on the Cu(111) surface. The inert NaCl layer is crucial for preventing the highly reactive cyclocarbon from bonding to the substrate.[\[16\]](#)

3. Precursor Deposition:

- Thermally sublime the precursor (e.g., C18Br6) onto the prepared NaCl/Cu(111) substrate at low temperatures (approx. 5 K).[\[15\]](#) This results in a sub-monolayer coverage of isolated precursor molecules.

4. On-Surface Synthesis via Atomic Manipulation:

- Utilize the tip of a scanning tunneling microscope (STM) or atomic force microscope (AFM).
- Position the tip over an individual precursor molecule.
- Apply voltage pulses to the molecule via the tip.[\[16\]](#)[\[17\]](#) This induces chemical reactions, cleaving the masking groups (e.g., carbon monoxide from C₂₄O₆ or bromine from C₁₈Br₆) to form C₁₈.[\[15\]](#)[\[18\]](#)

5. Characterization:

- Use a low-temperature AFM with a CO-functionalized tip to obtain high-resolution images of the resulting C₁₈ molecule.[\[4\]](#)[\[15\]](#)
- Compare experimental AFM images with simulated images of different theoretical C₁₈ structures (e.g., polyylic vs. cumulenic) to confirm the molecular geometry.[\[15\]](#)

Protocol 2: Computational Modeling of Electron Transport in Cyclocarbon Junctions

This protocol describes the standard theoretical framework used to predict the electronic properties of cyclocarbon-based molecular devices.[\[2\]](#)[\[5\]](#)[\[6\]](#)

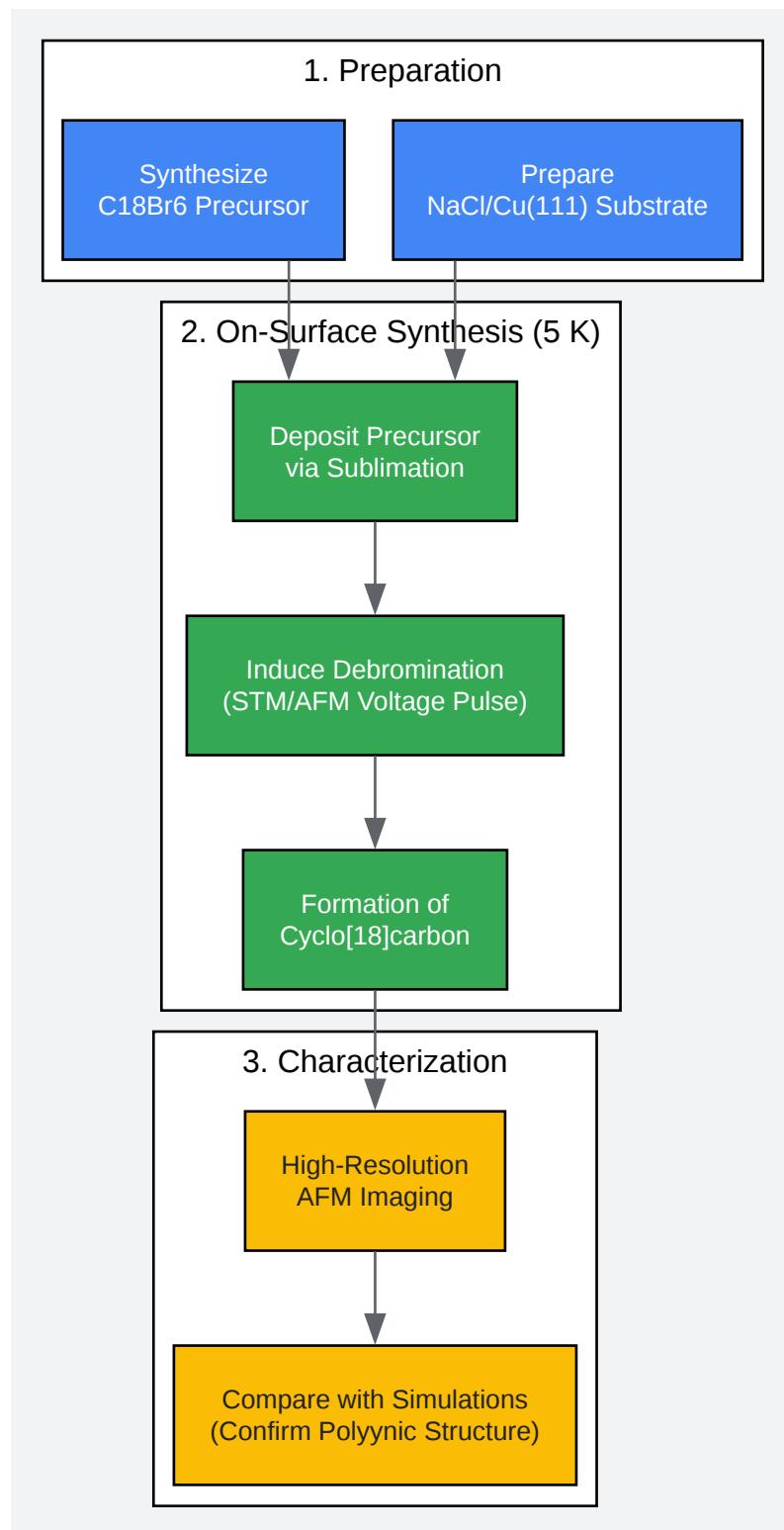
1. System Modeling:

- Construct an atomic model of the molecular junction. This consists of three parts: a central scattering region containing the cyclocarbon molecule and two semi-infinite electrodes (e.g., 1D carbon chains, graphene sheets, or bulk metals like Au or Ag).[\[3\]](#)[\[5\]](#)

2. Ground State Calculation (DFT):

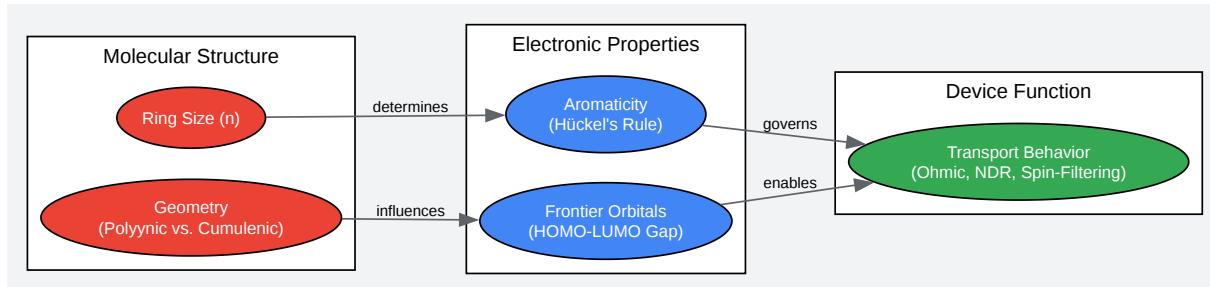
- Perform a ground-state electronic structure calculation using Density Functional Theory (DFT).
- Exchange-Correlation Functional: Use the Generalized Gradient Approximation (GGA) with a functional like Perdew–Burke–Ernzerhof (PBE).[\[5\]](#) For accurate structural prediction of C₁₈, functionals with a high amount of Hartree-Fock exchange are often required to favor the polyylic over the cumulenic form.[\[10\]](#)[\[14\]](#)

- Basis Set: Employ a suitable basis set, such as a double- ζ plus polarization (DZP) basis for carbon atoms.[12] For metal electrodes, norm-conserving pseudopotentials are often used. [5]

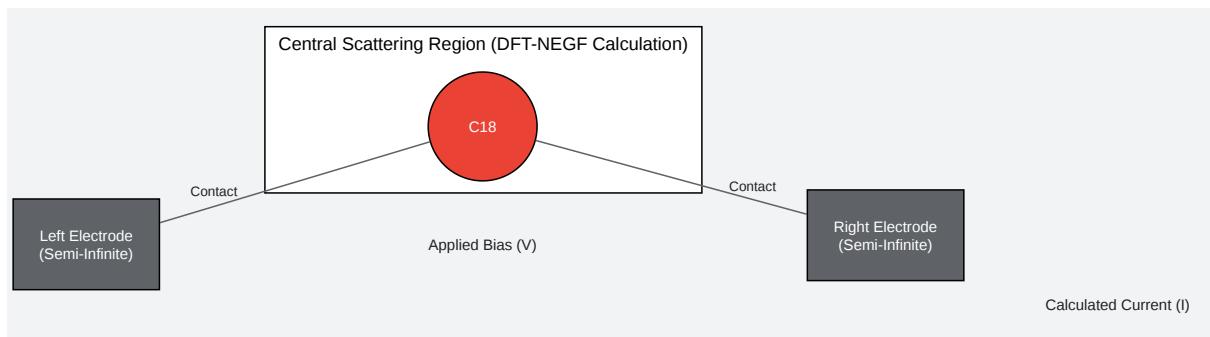

3. Quantum Transport Calculation (NEGF):

- Combine the DFT results with the Nonequilibrium Green's Function (NEGF) formalism.[5][6]
- Calculate the transmission spectrum $T(E, V)$, which describes the probability of an electron with energy E to travel from one electrode to the other at an applied bias voltage V .
- From the transmission spectrum, calculate the current-voltage (I-V) characteristics using the Landauer-Büttiker formula.

4. Analysis:


- Analyze the I-V curves to identify transport behaviors (Ohmic, NDR, rectification, etc.).[8]
- Investigate the transmission pathways, projected density of states (PDOS), and molecular frontier orbitals (HOMO, LUMO) to understand the underlying mechanisms of the observed transport properties.[2][5]

Visualizations



[Click to download full resolution via product page](#)

Experimental workflow for on-surface synthesis of C₁₈.

[Click to download full resolution via product page](#)

Relationship between cyclocarbon structure and function.

[Click to download full resolution via product page](#)

Conceptual diagram of a C18 molecular junction for simulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electro-mechanically switchable hydrocarbons based on [8]annulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Transport Behaviors in Cyclo[18]carbon-Based Molecular Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 5. [pubs.aip.org](#) [pubs.aip.org]
- 6. [pubs.aip.org](#) [pubs.aip.org]
- 7. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 8. Nonlinear transport behaviors in anti-aromatic cyclo[n]carbon-based ($n = 4k$) molecular devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. [researchgate.net](#) [researchgate.net]
- 10. Cyclo[18]carbon: the smallest all-carbon electron acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [mdpi.com](#) [mdpi.com]
- 13. Exploring Aromaticity Effects on Electronic Transport in Cyclo[n]carbon Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pubs.acs.org](#) [pubs.acs.org]
- 15. [pubs.acs.org](#) [pubs.acs.org]
- 16. Cyclocarbon: New Form of Carbon Synthesized | Chemistry, Physics | Sci-News.com [sci.news]
- 17. [youtube.com](#) [youtube.com]
- 18. Cyclo[18]carbon Formation from C₁₈Br₆ and C₁₈(CO)₆ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Cyclocarbons in Molecular Electronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256028#potential-applications-of-cyclocarbon-in-molecular-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com